5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride
Description
5-Methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a pyrrolidin-3-yl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBLNSNIAPKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyrrolidinone with hydrazine derivatives, followed by cyclization with methylating agents to form the triazole ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C8H14ClN4
- Molecular Weight : 186.67 g/mol
- CAS Number : 1417637-02-5
The triazole ring structure is significant for its biological activity, particularly in drug development due to its ability to interact with various biological receptors.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Triazole Derivative Target Pathogen Activity T8 Staphylococcus aureus Active T3 Pseudomonas aeruginosa Active -
Anticancer Potential :
Study Reference Cancer Type Effect Observed Slaihim et al., 2023 Breast Cancer Inhibition of growth Chen et al., 2019 Lung Cancer Induction of apoptosis - Neuroprotective Effects :
Agricultural Applications
5-Methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is also being investigated for its potential use in agriculture:
-
Fungicides :
- The compound acts as a fungicide by inhibiting fungal growth through interference with ergosterol biosynthesis, a critical component of fungal cell membranes. This property makes it a candidate for developing new agricultural fungicides.
- Herbicides :
Material Science Applications
The unique properties of this compound extend to material sciences:
- Corrosion Inhibitors :
- Gas Generating Agents :
Mechanism of Action
The mechanism of action of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride and related triazole derivatives:
Key Structural Insights:
- Methyl vs. Methoxy Groups : The methoxy substituent in 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride introduces stereochemical diversity and metabolic stability, unlike the simpler methyl group in the target compound .
- Aromatic vs. Aliphatic Substitutions : The fluorophenyl group in 1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride enhances receptor binding via π-π stacking but may reduce solubility compared to aliphatic pyrrolidine derivatives .
Crystallographic and Computational Analysis
Biological Activity
5-Methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Composition
- Chemical Name : this compound
- CAS Number : 1417637-02-5
- Molecular Formula : C8H12ClN5
- Molecular Weight : 201.67 g/mol
Chemical Structure
The compound features a triazole ring with a pyrrolidine substituent, which is significant for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes and receptors. Studies have indicated that it may interact with cholinesterase enzymes, which are crucial in neurotransmission.
Enzyme Inhibition
Research has shown that compounds within the triazole class can exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for related compounds suggest potential efficacy in treating neurodegenerative diseases like Alzheimer's disease. For instance:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 5-Methyl Triazole | TBD | TBD |
| Compound A | 0.017 | TBD |
| Compound B | 0.055 | TBD |
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of pyrrole-containing compounds. While specific data on this compound is limited, similar compounds have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Studies
- Neuroprotective Effects : A study evaluating related triazole derivatives found that they exhibited neuroprotective effects through AChE inhibition, suggesting potential applications in Alzheimer's treatment.
- Antimicrobial Efficacy : Another investigation into pyrrole derivatives demonstrated their effectiveness against bacterial strains with MIC values significantly lower than traditional antibiotics.
Pharmacological Studies
Pharmacological studies have focused on the structure-activity relationship (SAR) of triazole derivatives. Variations in substituents on the triazole ring can lead to substantial changes in biological activity.
Key Findings:
- Smaller substituents tend to enhance inhibitory activity against cholinesterases.
- Electron-withdrawing groups improve binding affinity to the target enzymes.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride be optimized for improved yield and purity?
- Methodology : Utilize regioselective alkylation or cyclization strategies. For example, hydroxymethylation of the triazole core with paraformaldehyde (as in ) followed by reaction with pyrrolidine derivatives under controlled pH and temperature. Catalysts like triethylamine (used in and ) can enhance reaction efficiency. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Monitor reaction progress using TLC or HPLC .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology : Combine spectroscopic and chromatographic methods:
- FTIR-ATR to identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹).
- ¹H/¹³C-NMR to verify substituent positions (e.g., methyl groups at δ ~2.5 ppm, pyrrolidine protons at δ ~3.0 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Elemental analysis to validate stoichiometry (e.g., C, H, N, Cl content).
- HPLC with UV detection for purity assessment (>95%) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature variations (e.g., 4°C, 25°C, 40°C).
- Humidity (e.g., 60% RH, 75% RH).
- Light exposure (UV/Vis).
Monitor degradation via HPLC and quantify impurities. Store the hydrochloride salt in airtight, light-resistant containers at –20°C for long-term stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) for refinement. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures).
- Collect diffraction data (e.g., Cu-Kα radiation, resolution <1.0 Å).
- Analyze π-π stacking or hydrogen-bonding interactions (as in ).
- Validate geometry using ORTEP-3 ( ) for graphical representation .
Q. How to address contradictions in reported biological activity data for similar triazole derivatives?
- Methodology : Perform systematic meta-analysis:
- Compare assay conditions (e.g., cell lines, concentrations, controls).
- Replicate experiments with standardized protocols (e.g., MIC for antibacterial studies, IC₅₀ for enzyme inhibition).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 ( ) or bacterial enzymes ( ). Cross-validate with ADME/Tox profiling (e.g., SwissADME) .
Q. What strategies can resolve low solubility issues during in vitro bioactivity assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Salt formation : Adjust pH to enhance aqueous solubility (e.g., phosphate buffer at pH 7.4).
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacological profile?
- Methodology :
- Synthesize analogs with modifications at the triazole (e.g., 5-methyl vs. cyclopropyl) or pyrrolidine (e.g., N-substitution) positions ( ).
- Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
